Phenyl (2-chloropyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2-chloropyridin-4-yl)carbamate, also known as CPT-11, is a chemical compound that has gained significant attention in the field of cancer research due to its potent anti-tumor effects. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications.
Mechanism Of Action
Phenyl (2-chloropyridin-4-yl)carbamate exerts its anti-tumor effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication. By inhibiting this enzyme, Phenyl (2-chloropyridin-4-yl)carbamate prevents the replication of cancer cells, ultimately leading to their death.
Biochemical And Physiological Effects
Phenyl (2-chloropyridin-4-yl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, Phenyl (2-chloropyridin-4-yl)carbamate has been shown to modulate the immune system, leading to enhanced anti-tumor activity.
Advantages And Limitations For Lab Experiments
One advantage of Phenyl (2-chloropyridin-4-yl)carbamate in lab experiments is its potent anti-tumor effects, which make it a valuable tool for studying cancer biology. However, one limitation of Phenyl (2-chloropyridin-4-yl)carbamate is its potential toxicity, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for research on Phenyl (2-chloropyridin-4-yl)carbamate. One area of focus is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict patient response to Phenyl (2-chloropyridin-4-yl)carbamate, which could help to personalize treatment strategies. Finally, there is ongoing research into the use of Phenyl (2-chloropyridin-4-yl)carbamate in combination with other drugs or therapies, which could lead to improved treatment outcomes for cancer patients.
Scientific Research Applications
Phenyl (2-chloropyridin-4-yl)carbamate has been extensively studied for its anti-tumor effects, particularly in the treatment of colorectal cancer. It has also shown promise in the treatment of other types of cancer, such as lung, breast, and ovarian cancer. In addition to its anti-tumor effects, Phenyl (2-chloropyridin-4-yl)carbamate has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
76947-86-9 |
---|---|
Product Name |
Phenyl (2-chloropyridin-4-yl)carbamate |
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
phenyl N-(2-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-8-9(6-7-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,14,15,16) |
InChI Key |
RNXPUILJELVPAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.